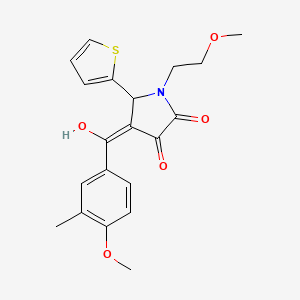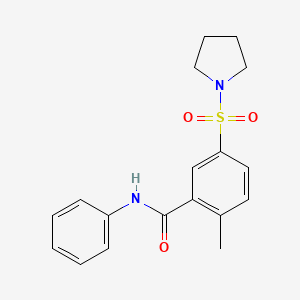
2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that belongs to the class of morpholine derivatives and has been extensively studied for its pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It has also been shown to modulate the activity of glutamate and GABA receptors in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to modulate the activity of glutamate and GABA receptors, which are important in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. However, one of the limitations is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride. One direction is to further investigate its potential therapeutic properties in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride involves the reaction of 4-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained by reacting the piperazine intermediate with hydrochloric acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(1-piperazinylacetyl)morpholine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-14-3-1-13(2-4-14)15-11-20(9-10-22-15)16(21)12-19-7-5-18-6-8-19/h1-4,15,18H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAAUFUIWZQKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)
![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)
![N-(4-methylphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5372064.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-[2-chloro-6-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]-2-methylpropanamide](/img/structure/B5372088.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5372093.png)
![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)